molecular formula C25H29NO2 B587768 RCS-8 CAS No. 1345970-42-4

RCS-8

Cat. No.: B587768
CAS No.: 1345970-42-4
M. Wt: 375.5 g/mol
InChI Key: BSQFBMXCQIKYNI-UHFFFAOYSA-N

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

RCS-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

RCS-8 exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 receptor. This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

RCS-8 is similar to other synthetic cannabinoids such as JWH-250 and RCS-4. it is unique due to the presence of the 1-(2-cyclohexylethyl) group, which is expected to result in different pharmacological properties and potency . Other similar compounds include:

Properties

IUPAC Name

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQFBMXCQIKYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158821
Record name 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345970-42-4
Record name 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345970-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RCS-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11030I5W3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

ANone: The molecular formula of SR-18 (1-(2-Cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is C25H29NO2, and its molecular weight is 375.5 g/mol.

A: While the provided research papers do not contain detailed spectroscopic data, one paper mentions the use of high-resolution mass spectrometry (HRMS) to identify SR-18 metabolites. [] This technique helps determine the mass-to-charge ratio of ions with high accuracy, aiding in structural elucidation.

A: The research papers primarily focus on identifying and characterizing SR-18 metabolites in a human hepatocyte model. [] Therefore, specific details regarding the impact of structural modifications on SR-18's activity, potency, and selectivity are not provided.

A: Research indicates that SR-18 undergoes extensive metabolism in human hepatocytes, primarily through oxidation, demethylation, and glucuronidation. [] Major metabolic products include hydroxyphenyl SR-18 glucuronide, various hydroxycyclohexyl-hydroxyphenyl SR-18 glucuronides, hydroxyphenyl SR-18, and the demethyl-hydroxycyclohexyl SR-18 glucuronide.

A: High-resolution mass spectrometry (HRMS) coupled with time-of-flight (TOF) analysis is a key technique for identifying and characterizing SR-18 and its metabolites. [] This method enables the detection and structural elucidation of various metabolic products based on their accurate mass and fragmentation patterns.

ANone: The provided research papers do not provide information about the immunogenicity or potential immunological responses associated with SR-18.

A: The research primarily focuses on the metabolic fate of SR-18. [] Therefore, information regarding alternative compounds or substitutes with comparable properties is not discussed in the provided papers.

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